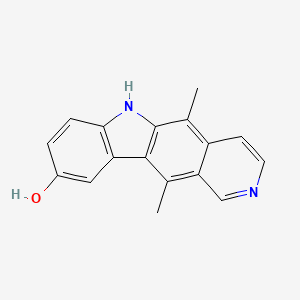

9-Hydroxyellipticin

Description

5,11-dimethyl-6H-pyrido[4,3-b]carbazol-9-ol has been reported in Ochrosia elliptica with data available.

RN given refers to parent cpd

Properties

IUPAC Name |

5,11-dimethyl-6H-pyrido[4,3-b]carbazol-9-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14N2O/c1-9-14-8-18-6-5-12(14)10(2)17-16(9)13-7-11(20)3-4-15(13)19-17/h3-8,19-20H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QZTWUDDGLIDXSE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C=CN=CC2=C(C3=C1NC4=C3C=C(C=C4)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

52238-35-4 (mono-hydrochloride) | |

| Record name | 9-Hydroxyellipticine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051131852 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID30199153 | |

| Record name | 9-Hydroxyellipticine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30199153 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

262.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51131-85-2 | |

| Record name | 9-Hydroxyellipticine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=51131-85-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 9-Hydroxyellipticine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051131852 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 9-Hydroxyellipticine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=237070 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 9-Hydroxyellipticine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30199153 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5,11-dimethyl-6H-pyrido[4,3-b]carbazol-9-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.051.801 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 9-HYDROXYELLIPTICINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9G4A3ET6XG | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Unveiling 9-Hydroxyellipticin: A Technical Guide to Its Natural Sources and Isolation

For Researchers, Scientists, and Drug Development Professionals

Abstract

9-Hydroxyellipticin, a potent alkaloid with significant antineoplastic properties, has garnered considerable attention within the scientific community. This document provides an in-depth technical overview of the natural sources of this compound and the methodologies for its isolation and purification. Quantitative data on yields are presented, and detailed experimental protocols are outlined. Furthermore, the core mechanisms of action, namely DNA intercalation and topoisomerase II inhibition, are visually represented through signaling pathway diagrams to facilitate a comprehensive understanding of its cellular activity.

Natural Sources of this compound

This compound and its parent compound, ellipticine (B1684216), are primarily found in plant species belonging to the Apocynaceae (dogbane) and Loganiaceae families. These alkaloids are key secondary metabolites in several genera, with their concentrations varying based on the plant part, geographical location, and harvesting time.

Key Plant Genera

-

Ochrosia (Apocynaceae): Species within this genus, most notably Ochrosia elliptica, are prominent sources of ellipticines.[1] The roots, bark, and leaves of these plants have been found to contain significant quantities of this compound and its methoxy (B1213986) derivative, 9-methoxyellipticin.[1]

-

Aspidosperma (Apocynaceae): Various species of Aspidosperma, such as Aspidosperma subincanum, are known to produce a range of indole (B1671886) alkaloids, including ellipticine and its derivatives.[2] The bark of these trees is a primary source for extraction.

-

Strychnos (Loganiaceae): The stem bark of Strychnos dinklagei has been identified as a source of several pyrido[4,3-b]carbazole alkaloids, including 9-hydroxyellipticine.[3]

Quantitative Data on this compound Yield

The yield of this compound and related ellipticines can vary significantly depending on the plant source, the specific part of the plant used, and the extraction and purification methods employed. The following table summarizes available quantitative data.

| Plant Species | Plant Part | Compound | Yield/Concentration | Reference |

| Aspidosperma subincanum | Bark | Ellipticine and derivatives | 0.063% in a food supplement | [2] |

| Ochrosia elliptica | Roots | Alkaloidal fraction | 1% (5g from 500g of powdered roots) | [1] |

Note: Data on the specific yield of this compound is often proprietary or not explicitly stated in all literature. The provided data represents the total alkaloidal fraction or a concentration in a processed product.

Isolation and Purification Methodologies

The isolation of this compound from its natural sources typically involves a multi-step process of extraction, acid-base partitioning, and chromatographic purification. The lipophilic and basic nature of the alkaloid guides the choice of solvents and techniques.

General Experimental Workflow

The following diagram illustrates a general workflow for the isolation of this compound from plant material.

Caption: A generalized workflow for isolating this compound.

Detailed Experimental Protocols

This protocol is adapted from the isolation of 9-methoxyellipticine (B76651) and is applicable for the extraction of this compound.[1]

-

Defatting: Air-dried and powdered roots (500 g) are defatted by cold maceration with n-hexane (2 x 4 L) for 48 hours in a percolator.

-

Alkalinization and Extraction: The dried, defatted powder is moistened with 25% aqueous ammonia (B1221849) and left for 2 hours. The alkalinized powder is then extracted with dichloromethane (B109758) (4 x 4 L).

-

Acid-Base Extraction: The resulting extract is subjected to acid-base partitioning to yield a crude alkaloidal fraction (5 g).

-

Chromatography: The alkaloidal fraction is subjected to flash column chromatography on a silica (B1680970) gel column. The elution is performed with a gradient of dichloromethane and methanol. Fractions are collected and monitored by Thin Layer Chromatography (TLC).

-

Purification: Fractions containing this compound are combined and further purified using preparative High-Performance Liquid Chromatography (HPLC) to yield the pure compound.

This protocol is based on a method for extracting uleine (B1208228) and other alkaloids, including ellipticine derivatives.[2]

-

Extraction: Powdered bark of Aspidosperma subincanum is mixed with 70% ethanol (B145695) in a 1:10 ratio. The mixture is heated using microwaves to 50°C.

-

Reflux and Acidification: The extract is then refluxed for 45 minutes at 90°C in 70% ethanol, acidified with 2% phosphoric acid, and filtered.

-

Liquid-Liquid Extraction:

-

The filtrate is concentrated, and the pH is adjusted to alkaline (pH 9-10) with ammonia.

-

The alkaline solution is extracted with an organic solvent such as ethyl acetate (B1210297) or dichloromethane.

-

The organic phase is then extracted with an acidic aqueous solution (e.g., 2% sulfuric acid).

-

The aqueous phase is again alkalinized, and the alkaloids are re-extracted into an organic solvent.

-

-

Solvent Evaporation: The organic solvent is evaporated to dryness to yield the crude alkaloid extract.

-

HPLC Analysis and Purification: The extract is analyzed and purified by HPLC using a C18 column with a gradient of acetonitrile (B52724) and water containing buffers and ion-pairing agents.

Mechanism of Action: Signaling Pathways

This compound exerts its potent anticancer effects primarily through two well-established mechanisms: DNA intercalation and inhibition of topoisomerase II.

DNA Intercalation

This compound's planar aromatic structure allows it to insert itself between the base pairs of the DNA double helix. This intercalation distorts the DNA structure, leading to the inhibition of DNA replication and transcription, ultimately triggering cell cycle arrest and apoptosis.

Caption: DNA intercalation by this compound leads to apoptosis.

Topoisomerase II Inhibition

Topoisomerase II is a crucial enzyme that resolves DNA tangles during replication by creating transient double-strand breaks. This compound acts as a topoisomerase II "poison" by stabilizing the covalent complex between the enzyme and the cleaved DNA. This prevents the re-ligation of the DNA strands, leading to the accumulation of permanent double-strand breaks, which are highly cytotoxic and induce apoptosis.

Caption: this compound poisons topoisomerase II, causing cell death.

Conclusion

This compound remains a compound of significant interest for cancer research and drug development. Its natural occurrence in various plant species, particularly from the Apocynaceae and Loganiaceae families, provides a basis for its continued investigation. The isolation and purification of this alkaloid, while requiring meticulous multi-step procedures, are achievable through established extraction and chromatographic techniques. A thorough understanding of its mechanisms of action, specifically its roles as a DNA intercalator and topoisomerase II inhibitor, is crucial for the rational design of novel and more effective anticancer therapies. This guide provides a foundational resource for researchers dedicated to exploring the full therapeutic potential of this remarkable natural product.

References

The Biosynthesis of 9-Hydroxyellipticin in Ochrosia elliptica: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the biosynthetic pathway of 9-hydroxyellipticin, a potent anti-cancer alkaloid found in the plant Ochrosia elliptica. Ellipticine (B1684216) and its derivatives are of significant interest to the pharmaceutical industry due to their mechanism of action, which involves DNA intercalation and inhibition of topoisomerase II.[1] This document details the currently understood enzymatic steps leading to the formation of this compound, from primary metabolites to the final hydroxylation. It includes proposed experimental protocols for the characterization of key enzymes and presents the pathway and experimental workflows in detailed diagrams. While significant progress has been made in elucidating the general pathway of monoterpenoid indole (B1671886) alkaloids, the specific enzymatic machinery in Ochrosia elliptica is an active area of research. This guide consolidates the available knowledge and provides a framework for future investigation.

Introduction

Ochrosia elliptica, a member of the Apocynaceae family, is a rich source of various bioactive monoterpenoid indole alkaloids (MIAs), including the oncolytic compound ellipticine and its derivatives.[2] Among these, this compound has demonstrated significant cytotoxic activity, making its biosynthetic pathway a subject of intense scientific scrutiny. The biosynthesis of MIAs is a complex process, originating from the shikimate and mevalonate (B85504) pathways to produce the key precursors, tryptamine (B22526) and secologanin (B1681713), respectively. This guide focuses on the subsequent steps that lead to the formation of the tetracyclic carbazole (B46965) structure of ellipticine and its final hydroxylation to this compound.

The Biosynthetic Pathway of this compound

The biosynthesis of this compound can be conceptually divided into three main stages:

-

Formation of the central MIA intermediate, strictosidine (B192452).

-

Conversion of strictosidine to ellipticine.

-

Hydroxylation of ellipticine to this compound.

Stage 1: Formation of Strictosidine

The biosynthesis of virtually all MIAs commences with the Pictet-Spengler condensation of tryptamine and secologanin to form strictosidine.[3] This crucial reaction is catalyzed by the enzyme strictosidine synthase (STR) .[4]

-

Tryptamine is derived from the amino acid tryptophan via decarboxylation, a reaction catalyzed by tryptophan decarboxylase (TDC).

-

Secologanin , a secoiridoid monoterpene, is produced through the mevalonate (MVA) or methylerythritol phosphate (B84403) (MEP) pathway.

The condensation reaction is highly stereospecific, yielding only the 3-α(S) isomer, strictosidine.[4]

Stage 2: From Strictosidine to Ellipticine

The conversion of strictosidine to the ellipticine scaffold is a complex and not fully elucidated series of reactions. It is hypothesized to involve the following key steps:

-

Deglycosylation: The glucose moiety of strictosidine is removed by a strictosidine-β-glucosidase (SGD) , generating a highly reactive aglycone.[5]

-

Rearrangement and Cyclization: The strictosidine aglycone undergoes a series of rearrangements and cyclizations. While the exact intermediates and enzymes in Ochrosia elliptica are yet to be definitively identified, research in related species suggests the involvement of enzymes such as geissoschizine synthase and geissoschizine oxidase.[3] These transformations ultimately lead to the formation of the tetracyclic carbazole core of ellipticine. A recent transcriptome assembly of Ochrosia elliptica has identified putative genes involved in MIA biosynthesis, which will be instrumental in characterizing the specific enzymes of this pathway.[2]

Stage 3: Hydroxylation of Ellipticine to this compound

The final step in the biosynthesis of this compound is the regioselective hydroxylation of the ellipticine backbone at the C-9 position. This reaction is catalyzed by a cytochrome P450 monooxygenase (CYP450) .[6] Studies using human microsomal enzymes have shown that CYP1A1 and CYP1A2 are capable of hydroxylating ellipticine at the 9-position.[6][7] It is highly probable that a homologous CYP450 enzyme performs this function in Ochrosia elliptica.

Quantitative Data

Currently, there is a lack of specific quantitative data for the enzymes and intermediates of the this compound biosynthetic pathway in Ochrosia elliptica. The following table outlines the key parameters that are essential for a comprehensive understanding and potential bioengineering of this pathway.

| Enzyme | Substrate(s) | Product(s) | K_m (µM) | k_cat (s⁻¹) | Optimal pH | Optimal Temperature (°C) |

| Tryptophan Decarboxylase (TDC) | L-Tryptophan | Tryptamine | - | - | - | - |

| Strictosidine Synthase (STR) | Tryptamine, Secologanin | Strictosidine | - | - | - | - |

| Strictosidine β-Glucosidase (SGD) | Strictosidine | Strictosidine Aglycone | - | - | - | - |

| Ellipticine Synthase (putative) | Strictosidine Aglycone | Ellipticine | - | - | - | - |

| Ellipticine 9-hydroxylase (CYP450) | Ellipticine, NADPH, O₂ | This compound | - | - | - | - |

Data to be determined through experimental characterization of the respective enzymes from Ochrosia elliptica.

Experimental Protocols

The following are proposed methodologies for the isolation and characterization of key enzymes in the this compound biosynthetic pathway.

Protocol for Isolation and Assay of Strictosidine Synthase (STR)

-

Plant Material: Fresh young leaves of Ochrosia elliptica.

-

Protein Extraction:

-

Homogenize leaf tissue in a suitable extraction buffer (e.g., 100 mM Tris-HCl, pH 7.5, containing 10 mM β-mercaptoethanol, 5 mM EDTA, and 10% (w/v) polyvinylpolypyrrolidone).

-

Centrifuge the homogenate to remove cell debris.

-

Subject the supernatant to ammonium (B1175870) sulfate (B86663) precipitation (e.g., 40-70% saturation).

-

Resuspend the protein pellet and desalt using a gel filtration column.

-

-

Enzyme Assay:

-

The reaction mixture should contain tryptamine, secologanin, and the partially purified enzyme extract in a suitable buffer (e.g., 100 mM phosphate buffer, pH 6.5).

-

Incubate at an optimal temperature (e.g., 30°C).

-

Stop the reaction by adding a quenching agent (e.g., 1 M HCl).

-

Analyze the formation of strictosidine using High-Performance Liquid Chromatography (HPLC) with UV detection (e.g., at 280 nm).

-

-

Enzyme Purification: Further purification can be achieved using chromatographic techniques such as ion exchange and affinity chromatography.

Protocol for Characterization of Ellipticine 9-Hydroxylase (CYP450)

-

Microsome Isolation:

-

Homogenize Ochrosia elliptica tissue (e.g., leaves or cell suspension cultures) in an appropriate buffer.

-

Perform differential centrifugation to isolate the microsomal fraction, which is rich in CYP450 enzymes.

-

-

Enzyme Assay:

-

The reaction mixture should include the isolated microsomes, ellipticine (as substrate), NADPH (as a cofactor), and a suitable buffer (e.g., 100 mM potassium phosphate, pH 7.4).

-

Incubate at an optimal temperature (e.g., 28°C).

-

Terminate the reaction by adding an organic solvent (e.g., ice-cold acetone).

-

Extract the product and analyze the formation of this compound by HPLC or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

-

Identification of Specific CYP450:

-

Utilize transcriptome data from Ochrosia elliptica to identify candidate CYP450 genes.[2]

-

Heterologously express the candidate genes in a suitable host (e.g., E. coli or yeast) and perform the enzyme assay with the purified recombinant protein.

-

Visualizations

Biosynthetic Pathway of this compound

Caption: Proposed biosynthetic pathway of this compound in Ochrosia elliptica.

Experimental Workflow for STR Enzyme Assay

Caption: Experimental workflow for the assay of Strictosidine Synthase (STR) activity.

Conclusion and Future Perspectives

The biosynthesis of this compound in Ochrosia elliptica represents a fascinating example of the chemical intricacy of plant secondary metabolism. While the initial and final steps of the pathway are reasonably well understood from studies in other organisms, the intermediate steps converting strictosidine to ellipticine remain a "black box" in O. elliptica. The recent availability of transcriptome data for this species provides a powerful tool for gene discovery and functional characterization of the missing enzymes.[2] Future research should focus on:

-

Functional characterization of candidate genes from O. elliptica for each step of the pathway.

-

In vitro reconstitution of the entire biosynthetic pathway.

-

Metabolic engineering of microbial or plant systems for the sustainable production of this compound.

A complete understanding of this biosynthetic pathway will not only be a significant scientific achievement but will also open up new avenues for the biotechnological production of this valuable anti-cancer compound.

References

- 1. researchgate.net [researchgate.net]

- 2. brocku.scholaris.ca [brocku.scholaris.ca]

- 3. Directed Biosynthesis of New to Nature Alkaloids in a Heterologous Nicotiana benthamiana Expression Host - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Strictosidine: from alkaloid to enzyme to gene - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. A three enzyme system to generate the Strychnos alkaloid scaffold from a central biosynthetic intermediate - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The anticancer drug ellipticine forms covalent DNA adducts, mediated by human cytochromes P450, through metabolism to 13-hydroxyellipticine and ellipticine N2-oxide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Ellipticine and benzo(a)pyrene increase their own metabolic activation via modulation of expression and enzymatic activity of cytochromes P450 1A1 and 1A2 - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Chemical Synthesis and Purification of 9-Hydroxyellipticin

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical synthesis and purification of 9-Hydroxyellipticin, a potent anti-cancer agent. The document details the multi-step synthetic pathway, purification protocols, and the compound's primary mechanisms of action, presented with clarity and technical depth to support research and development efforts in oncology.

Chemical Synthesis of this compound

The synthesis of this compound is a multi-step process commencing with the construction of a carbazole (B46965) core, followed by a series of functional group manipulations to build the ellipticine (B1684216) framework. The most common route, adapted from established patent literature, is outlined below.

Synthesis Workflow Diagram

An In-Depth Technical Guide on the DNA Intercalation Properties of 9-Hydroxyellipticin

For Researchers, Scientists, and Drug Development Professionals

Abstract

9-Hydroxyellipticin (9-HE), a derivative of the plant alkaloid ellipticine (B1684216), is a potent antineoplastic agent whose primary mechanism of action involves its interaction with DNA. This technical guide provides a comprehensive overview of the DNA intercalation properties of this compound, detailing its binding modes, thermodynamic profile, and the downstream cellular consequences. This document synthesizes key quantitative data, outlines detailed experimental protocols for its study, and presents visual representations of the associated signaling pathways and experimental workflows to facilitate a deeper understanding for researchers in drug discovery and development.

Introduction

Ellipticine and its derivatives have long been a subject of interest in cancer research due to their significant cytotoxic effects against a range of tumor cell lines. Among these, this compound has emerged as a particularly promising compound. Its planar, aromatic structure allows it to insert between the base pairs of double-stranded DNA, a process known as intercalation. This interaction is fundamental to its biological activity, leading to the inhibition of key cellular processes such as DNA replication and transcription, ultimately inducing cell cycle arrest and apoptosis. This guide will delve into the specific biophysical and biochemical characteristics of this compound's interaction with DNA.

DNA Binding Properties of this compound

Spectroscopic studies have revealed that this compound exhibits a dual mode of binding to DNA: classical intercalation and major groove binding. The predominant binding mode is influenced by both the DNA sequence and the drug-to-DNA ratio.

-

Intercalation: At low drug concentrations, this compound preferentially intercalates between DNA base pairs. This insertion causes a localized unwinding of the DNA helix and an increase in the distance between adjacent base pairs.

-

Major Groove Binding: As the concentration of this compound increases, it begins to form oligomeric stacks within the major groove of the DNA. This mode of binding is more favorable with GC-rich DNA sequences.[1]

Quantitative Data on DNA Binding

| Parameter | Value/Observation | Method | Reference |

| Binding Mode | Intercalation and Major Groove Stacking | Spectroscopic (CD, LD) | [1] |

| Sequence Preference | Stacking is more favorable for GC-rich DNA; Intercalation is less sequence-specific. | Spectroscopic Analysis | [1] |

| Concentration Dependence | Intercalation is favored at low drug-to-DNA ratios; stacking becomes more prominent at higher ratios.[1] | Spectroscopic Analysis | [1] |

Mechanism of Action: Topoisomerase II Inhibition

A primary consequence of this compound's DNA intercalation is the inhibition of DNA topoisomerase II. This enzyme is crucial for managing DNA topology during replication, transcription, and chromosome segregation. By stabilizing the covalent complex between topoisomerase II and DNA, this compound and other ellipticine derivatives trap the enzyme in a state where it has introduced a double-strand break, but is unable to re-ligate the DNA. These persistent breaks trigger downstream cellular responses, including cell cycle arrest and apoptosis.

Cellular Consequences of DNA Intercalation

The DNA damage induced by this compound triggers a cascade of cellular signaling events, primarily involving the p53 tumor suppressor protein.

Cell Cycle Arrest

Upon DNA damage, p53 is activated and transcriptionally upregulates the expression of target genes, including the cyclin-dependent kinase inhibitor p21 (WAF1/CIP1). p21 binds to and inhibits cyclin-CDK complexes, leading to a halt in cell cycle progression, most notably at the G1/S checkpoint. This G1 arrest allows time for DNA repair or, if the damage is too severe, the initiation of apoptosis. Studies have shown that this compound can induce G1 phase cell cycle arrest in a mutant p53-dependent manner.[2]

Apoptosis

This compound is a potent inducer of apoptosis. The p53-mediated apoptotic pathway is a key mechanism. Activated p53 can transcriptionally activate pro-apoptotic genes such as Bax. The Bax protein then translocates to the mitochondria, leading to the release of cytochrome c and the subsequent activation of the caspase cascade, culminating in programmed cell death. This compound has been shown to up-regulate waf1 and bax mRNA, leading to G1 phase-restricted apoptosis.[2] Interestingly, this compound can also restore the wild-type DNA binding function to some mutated p53 proteins, further enhancing its apoptotic efficacy.[3]

Experimental Protocols

The following sections provide detailed methodologies for key experiments used to characterize the DNA intercalation properties of this compound.

UV-Visible Spectrophotometry

UV-Vis spectroscopy is used to monitor the changes in the absorption spectrum of this compound upon binding to DNA.

-

Objective: To determine the binding mode (intercalation often leads to hypochromism and a bathochromic shift) and to estimate the binding constant.

-

Materials:

-

This compound stock solution (in DMSO or methanol)

-

Calf Thymus DNA (ct-DNA) stock solution in a suitable buffer (e.g., 10 mM Tris-HCl, 50 mM NaCl, pH 7.4)

-

Buffer solution

-

Quartz cuvettes (1 cm path length)

-

UV-Vis spectrophotometer

-

-

Procedure:

-

Prepare a solution of this compound of known concentration in the buffer.

-

Record the initial absorption spectrum of the this compound solution (typically in the range of 200-600 nm).

-

Titrate the this compound solution with increasing concentrations of the ct-DNA stock solution.

-

After each addition of DNA, allow the solution to equilibrate (e.g., for 5 minutes) and then record the absorption spectrum.

-

Correct the spectra for the dilution effect.

-

Analyze the changes in absorbance at the wavelength of maximum absorption (λmax) of this compound to determine the binding constant (Kb) using appropriate models, such as the Wolfe-Shimer equation.

-

Fluorescence Spectroscopy

Fluorescence quenching assays are highly sensitive for studying DNA-ligand interactions.

-

Objective: To determine the binding affinity and mechanism of quenching.

-

Materials:

-

This compound solution

-

ct-DNA solution

-

Buffer solution

-

Fluorimeter

-

-

Procedure:

-

Prepare a solution of this compound with a known concentration in the buffer.

-

Measure the initial fluorescence emission spectrum of the this compound solution (excitation at its absorption maximum).

-

Incrementally add aliquots of the ct-DNA solution to the this compound solution.

-

After each addition, mix and allow to equilibrate before measuring the fluorescence emission spectrum.

-

Analyze the quenching of fluorescence intensity using the Stern-Volmer equation to determine the quenching constant. Binding constants can be calculated from the fluorescence titration data.

-

Circular Dichroism (CD) Spectroscopy

CD spectroscopy provides information about the conformational changes in DNA upon ligand binding.

-

Objective: To characterize the changes in DNA secondary structure and to observe induced CD signals of the ligand upon binding.

-

Materials:

-

This compound solution

-

DNA solution (ct-DNA or specific oligonucleotides)

-

Buffer solution

-

CD spectropolarimeter

-

-

Procedure:

-

Record the CD spectrum of the DNA solution alone in the range of 200-320 nm.

-

Prepare a series of solutions with a constant concentration of DNA and increasing concentrations of this compound.

-

Record the CD spectrum for each solution after an appropriate incubation period.

-

Analyze the changes in the DNA CD signals (e.g., the positive band around 275 nm and the negative band around 245 nm for B-DNA) to infer changes in DNA conformation.

-

Examine the region above 300 nm for any induced CD signals of the achiral this compound molecule, which is indicative of its binding in the chiral DNA environment.

-

DNase I Footprinting

This technique is used to identify the specific binding sites of a ligand on a DNA sequence.

-

Objective: To determine the sequence-specific binding locations of this compound on a DNA fragment.

-

Materials:

-

A specific DNA fragment of known sequence, end-labeled with a radioactive isotope (e.g., 32P) or a fluorescent dye.

-

This compound solution

-

DNase I enzyme

-

Appropriate buffers and stop solution (containing EDTA)

-

Polyacrylamide gel electrophoresis (PAGE) apparatus

-

-

Procedure:

-

Incubate the end-labeled DNA with varying concentrations of this compound to allow binding to reach equilibrium.

-

Treat the DNA-ligand complexes with a limited amount of DNase I for a short period to achieve partial, random cleavage of the DNA backbone.

-

Stop the reaction by adding a stop solution.

-

Denature the DNA fragments and separate them by size using denaturing PAGE.

-

Visualize the DNA fragments by autoradiography or fluorescence imaging.

-

Regions where this compound is bound will be protected from DNase I cleavage, resulting in a "footprint" or a gap in the ladder of DNA fragments compared to a control lane with no drug.

-

Visualizations

Signaling Pathways

The following diagrams illustrate the key signaling pathways affected by this compound.

Caption: p53-mediated apoptosis and cell cycle arrest induced by this compound.

Experimental Workflow

The following diagram outlines a typical workflow for characterizing the DNA intercalation properties of a compound like this compound.

Caption: Workflow for the biophysical and biological characterization of this compound.

Conclusion

This compound represents a significant DNA intercalating agent with potent anticancer properties. Its ability to bind to DNA through both intercalation and major groove stacking, leading to the inhibition of topoisomerase II and the induction of p53-mediated cell cycle arrest and apoptosis, underscores its therapeutic potential. The experimental methodologies and workflows detailed in this guide provide a robust framework for the continued investigation of this compound and the discovery of novel DNA-targeting compounds. A thorough understanding of its DNA intercalation properties is paramount for the rational design and development of next-generation ellipticine-based cancer therapeutics.

References

Unveiling the Antitumor Potential of 9-Hydroxyellipticin: A Pharmacological and Cytotoxic Profile

For Immediate Release

[City, State] – [Date] – In the ongoing quest for novel and effective cancer therapeutics, the naturally derived alkaloid 9-Hydroxyellipticin has emerged as a compound of significant interest. This technical guide provides an in-depth overview of the pharmacological profile and cytotoxic effects of this compound, tailored for researchers, scientists, and drug development professionals. Through a comprehensive review of existing literature, this document outlines the compound's mechanism of action, cytotoxic profile against various cancer cell lines, and the intricate signaling pathways it modulates.

Pharmacological Profile

This compound, a derivative of the plant alkaloid ellipticine (B1684216), exhibits potent antitumor properties primarily through its function as a topoisomerase II (Topo II) inhibitor.[1] Topo II enzymes are crucial for DNA replication and transcription; their inhibition leads to the accumulation of DNA strand breaks and subsequent cell death. This compound stabilizes the Topo II-DNA cleavable complex, preventing the re-ligation of the DNA strands and triggering a cascade of events that culminate in apoptosis.[1]

While detailed in vivo pharmacokinetic parameters such as half-life, clearance, and volume of distribution for this compound are not extensively documented in publicly available literature, it is known to be a metabolite of 9-methoxyellipticine (B76651) and can be conjugated with glucuronic acid for excretion. Further studies are required to fully elucidate its pharmacokinetic profile in preclinical and clinical settings.

Cytotoxic Effects and IC50 Values

| Cell Line | Cancer Type | IC50 (µM) for Ellipticine |

| MCF-7 | Breast Adenocarcinoma | Varies (comparative studies) |

| HL-60 | Leukemia | Varies (comparative studies) |

| CCRF-CEM | Leukemia | Varies (comparative studies) |

| IMR-32 | Neuroblastoma | Varies (comparative studies) |

| UKF-NB-3 | Neuroblastoma | Varies (comparative studies) |

| UKF-NB-4 | Neuroblastoma | Varies (comparative studies) |

| U87MG | Glioblastoma | Varies (comparative studies) |

Note: The IC50 values for ellipticine are presented to provide a comparative context for the potency of its derivatives. Specific IC50 values for this compound are reported in a limited number of studies and can vary depending on the cell line and experimental conditions.

Signaling Pathways Modulated by this compound

The cytotoxic effects of this compound are mediated through the modulation of several key signaling pathways, primarily leading to cell cycle arrest and apoptosis.

Cell Cycle Arrest at G1 Phase

This compound has been shown to induce cell cycle arrest at the G1 phase, preventing cancer cells from progressing to the S phase of DNA synthesis. This arrest is often dependent on the tumor suppressor protein p53. In cells with wild-type p53, this compound can upregulate the expression of p21 (WAF1/CIP1), a cyclin-dependent kinase (CDK) inhibitor. p21 binds to and inhibits the activity of cyclin/CDK complexes, such as Cyclin D/CDK4/6 and Cyclin E/CDK2, which are essential for the G1/S transition. This inhibition prevents the phosphorylation of the retinoblastoma protein (Rb), keeping it in its active, hypophosphorylated state where it binds to and sequesters the E2F transcription factor, thereby halting cell cycle progression.

Induction of Apoptosis

This compound is a potent inducer of apoptosis, or programmed cell death, through both the intrinsic (mitochondrial) and potentially the extrinsic (death receptor) pathways.

Intrinsic Pathway: The DNA damage caused by Topo II inhibition is a major trigger for the intrinsic apoptotic pathway. This leads to the activation of pro-apoptotic Bcl-2 family proteins such as Bax and Bak, which permeabilize the mitochondrial outer membrane, leading to the release of cytochrome c. In the cytosol, cytochrome c forms a complex with Apaf-1 and pro-caspase-9, known as the apoptosome, which activates caspase-9. Activated caspase-9 then cleaves and activates effector caspases, such as caspase-3 and caspase-7, which execute the final stages of apoptosis by cleaving a multitude of cellular substrates.

Extrinsic Pathway: While less specifically documented for this compound, many chemotherapeutic agents can also sensitize cells to extrinsic apoptosis. This pathway is initiated by the binding of death ligands (e.g., FasL, TRAIL) to their corresponding death receptors (e.g., Fas, TRAIL-R1/R2) on the cell surface. This leads to the recruitment of adaptor proteins like FADD and the subsequent activation of initiator caspase-8. Activated caspase-8 can directly activate effector caspases or cleave the Bcl-2 family protein Bid to tBid, which then engages the intrinsic pathway.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of the pharmacological and cytotoxic properties of this compound. Below are representative protocols for key experiments.

Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Materials:

-

96-well tissue culture plates

-

Cancer cell line of interest

-

Complete culture medium

-

This compound stock solution (in DMSO)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

Phosphate-buffered saline (PBS)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with the same concentration of DMSO used for the highest drug concentration) and a blank control (medium only).

-

Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.

-

MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.

-

Solubilization: Carefully remove the medium containing MTT and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals. Mix gently by pipetting or shaking.

-

Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the drug concentration to determine the IC50 value.

Topoisomerase II Decatenation Assay

This assay measures the ability of Topo II to resolve catenated DNA networks (kinetoplast DNA, kDNA) into individual minicircles, and the inhibition of this process by compounds like this compound.

Materials:

-

Human Topoisomerase II enzyme

-

Kinetoplast DNA (kDNA)

-

10x Topo II reaction buffer (e.g., 500 mM Tris-HCl pH 8.0, 1.5 M NaCl, 100 mM MgCl2, 20 mM DTT, 300 µg/mL BSA)

-

10 mM ATP solution

-

This compound stock solution (in DMSO)

-

Stop buffer/loading dye (e.g., 5% Sarkosyl, 0.125% bromophenol blue, 25% glycerol)

-

Agarose (B213101) gel (1%) in TBE buffer

-

Ethidium bromide or other DNA stain

-

Gel electrophoresis system and imaging equipment

Procedure:

-

Reaction Setup: On ice, prepare reaction mixtures in microcentrifuge tubes. For a standard 20 µL reaction, add:

-

2 µL of 10x Topo II reaction buffer

-

2 µL of 10 mM ATP

-

1 µL of kDNA (e.g., 200 ng/µL)

-

1 µL of this compound at various concentrations (or DMSO for control)

-

x µL of nuclease-free water to bring the volume to 19 µL

-

-

Enzyme Addition: Add 1 µL of human Topo II enzyme to each reaction tube. Mix gently. Include a no-enzyme control.

-

Incubation: Incubate the reactions at 37°C for 30 minutes.

-

Reaction Termination: Stop the reaction by adding 4 µL of stop buffer/loading dye.

-

Gel Electrophoresis: Load the entire reaction mixture into the wells of a 1% agarose gel containing a DNA stain. Run the gel at a constant voltage (e.g., 80-100 V) until the dye front has migrated an adequate distance.

-

Visualization: Visualize the DNA bands under UV light and capture an image. Catenated kDNA remains in the well, while decatenated minicircles migrate into the gel.

-

Analysis: Assess the degree of inhibition of decatenation by comparing the intensity of the decatenated DNA bands in the presence of this compound to the control.

Cell Cycle Analysis by Flow Cytometry

This method uses propidium (B1200493) iodide (PI) to stain cellular DNA, allowing for the quantification of cells in different phases of the cell cycle based on their DNA content.

Materials:

-

Cancer cell line of interest

-

6-well tissue culture plates

-

Complete culture medium

-

This compound stock solution (in DMSO)

-

PBS

-

70% ethanol (B145695) (ice-cold)

-

PI staining solution (e.g., 50 µg/mL PI, 100 µg/mL RNase A in PBS)

-

Flow cytometer

Procedure:

-

Cell Culture and Treatment: Seed cells in 6-well plates and allow them to attach overnight. Treat the cells with various concentrations of this compound and a vehicle control for a specified period (e.g., 24 hours).

-

Cell Harvesting: Harvest both adherent and floating cells. Centrifuge the cell suspension at a low speed (e.g., 300 x g) for 5 minutes and discard the supernatant.

-

Fixation: Resuspend the cell pellet in 1 mL of ice-cold PBS. While vortexing gently, add 4 mL of ice-cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours (or overnight).

-

Staining: Centrifuge the fixed cells, discard the ethanol, and wash the cell pellet with PBS. Resuspend the cells in 500 µL of PI staining solution.

-

Incubation: Incubate the cells in the dark at room temperature for 30 minutes.

-

Flow Cytometry Analysis: Analyze the samples on a flow cytometer. Excite the PI with a 488 nm laser and collect the fluorescence emission at approximately 617 nm.

-

Data Analysis: Analyze the DNA content histograms using appropriate software to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Conclusion

This compound stands out as a promising anticancer agent with a well-defined mechanism of action centered on the inhibition of Topoisomerase II. Its ability to induce G1 cell cycle arrest and apoptosis in cancer cells underscores its therapeutic potential. While further research is needed to fully characterize its pharmacokinetic properties and to establish a comprehensive cytotoxic profile across a wider range of cancer types, the existing data provides a strong rationale for its continued investigation in preclinical and clinical drug development programs. The detailed experimental protocols provided herein offer a standardized framework for researchers to further explore the multifaceted pharmacological and cytotoxic effects of this compelling natural product.

References

The Intricate Dance of Structure and Activity: A Deep Dive into Ellipticine Derivatives

For Researchers, Scientists, and Drug Development Professionals

Ellipticine (B1684216), a naturally occurring alkaloid, has long captivated the attention of medicinal chemists due to its potent anti-cancer properties. Its planar tetracyclic structure serves as a versatile scaffold for the development of novel therapeutic agents. This technical guide delves into the core principles of the structure-activity relationship (SAR) of ellipticine derivatives, providing a comprehensive overview of how modifications to the core structure influence biological activity. We will explore the key mechanisms of action, present quantitative data for comparative analysis, and provide detailed experimental protocols for the evaluation of these compounds.

The Ellipticine Scaffold: A Foundation for Anticancer Activity

The fundamental structure of ellipticine (5,11-dimethyl-6H-pyrido[4,3-b]carbazole) is the starting point for understanding its biological effects. The planar nature of this molecule is crucial for its primary mechanism of action: DNA intercalation.[1] By inserting itself between the base pairs of DNA, ellipticine disrupts DNA replication and transcription, ultimately leading to cell cycle arrest and apoptosis.[1][2]

The SAR of ellipticine derivatives is a tale of nuanced modifications, where the addition or alteration of functional groups at specific positions on the pyridocarbazole nucleus can dramatically impact potency, selectivity, and pharmacological properties.

Key Structural Modifications and Their Impact on Activity

Systematic derivatization of the ellipticine core has revealed several key positions that govern its anticancer activity.

Substitution at the C9 Position

The C9 position has been a major focus of derivatization. The introduction of a hydroxyl or methoxy (B1213986) group at this position generally enhances cytotoxic activity.[3] For instance, 9-hydroxyellipticine and its N-methylated salt have demonstrated significant clinical potential.[4] This enhancement is attributed to the potential for these derivatives to be bio-oxidized, forming reactive intermediates that can covalently bind to DNA, adding another layer to their cytotoxic arsenal.[4][5]

Quaternization of the Pyridinic Nitrogen (N2)

The quaternization of the pyridinic nitrogen to form ellipticinium salts is a common strategy to improve the solubility and DNA binding affinity of these compounds.[3] N-alkylation has been shown to enhance growth inhibition across various cancer cell lines.[6]

Modifications at the C7 Position

Substitution at the C7 position of the isoellipticine (B8762577) scaffold has also been explored, leading to a new class of anti-cancer agents with strong activity.[7]

Alkyl Groups at the C6 Position

Introduction of alkyl groups at the 6-position has been shown to influence potency, with increasing substituent size sometimes leading to lower potency.[3]

Quantitative Analysis of Structure-Activity Relationships

To facilitate a clear comparison of the biological activities of various ellipticine derivatives, the following tables summarize key quantitative data from the literature.

Table 1: Cytotoxicity of Ellipticine and its Derivatives against Various Cancer Cell Lines

| Compound | Cell Line | IC50 (µM) | Reference |

| Ellipticine | MCF-7 (Breast Adenocarcinoma) | ~1 | [8] |

| Ellipticine | HL-60 (Leukemia) | < 1 | [8] |

| Ellipticine | CCRF-CEM (Leukemia) | ~4 | [9] |

| Ellipticine | IMR-32 (Neuroblastoma) | < 1 | [8] |

| Ellipticine | UKF-NB-3 (Neuroblastoma) | < 1 | [8] |

| Ellipticine | UKF-NB-4 (Neuroblastoma) | < 1 | [8] |

| Ellipticine | U87MG (Glioblastoma) | ~1 | [9] |

| 6-Methylellipticine | Various | 0.47 - 0.9 | [6] |

| Compound 24 (bis-diethylaminoethyl derivative) | Various | Sub-micromolar | [10] |

Table 2: Inhibition of Human Topoisomerase IIα by Ellipticine Derivatives

| Compound | Assay | IC50 (µM) | Reference |

| Ellipticine | DNA Decatenation | >5000 | [11] |

| Ellipticine | DNA Cleavage | >200 | [11] |

| ET-1 (N-methyl-5-demethyl ellipticine) | DNA Cleavage | ~40 | [11] |

| ET-2 (2-methyl-N-methyl-5-demethyl ellipticinium iodide) | DNA Cleavage | ~5 | [11] |

Mechanisms of Action: Beyond DNA Intercalation

While DNA intercalation is a cornerstone of ellipticine's activity, its derivatives exert their cytotoxic effects through a multi-modal mechanism.[4][5]

Topoisomerase II Inhibition

A primary and well-established mechanism is the inhibition of DNA topoisomerase II.[2][12][13] These enzymes are crucial for resolving DNA topological problems during replication and transcription. Ellipticine and its derivatives can act as topoisomerase II poisons by stabilizing the transient enzyme-DNA cleavage complex, leading to double-strand breaks and subsequent cell death.[4]

Signaling Pathway Modulation

Recent studies have revealed that ellipticine derivatives can also modulate key cellular signaling pathways involved in cell proliferation and survival. These include:

-

PI3K/AKT Pathway: This pathway is a critical regulator of cell growth and survival, and its inhibition can lead to apoptosis.[12]

-

p53 Pathway: Ellipticine and some of its derivatives can activate the tumor suppressor p53, even restoring the function of some mutant forms of p53.[4][5][12] This activation can lead to cell cycle arrest and apoptosis.[2]

-

MAPK Pathway: The mitogen-activated protein kinase (MAPK) pathway is also implicated in the antiproliferative effects of these compounds.[12]

Other Mechanisms

Other reported mechanisms of action for ellipticine derivatives include:

-

Kinase Inhibition: Some derivatives have been shown to inhibit c-Kit kinase.[4]

-

Bio-oxidation and Adduct Formation: Enzymatic activation by cytochrome P450 (CYP) or peroxidases can lead to the formation of covalent DNA adducts.[4][5]

-

Generation of Reactive Oxygen Species (ROS): Ellipticine can generate ROS, which can cause cellular damage and contribute to cell death.[1]

Visualizing the Mechanisms and Workflows

To better understand the complex interplay of these mechanisms and the experimental approaches used to study them, the following diagrams are provided.

References

- 1. walshmedicalmedia.com [walshmedicalmedia.com]

- 2. Ellipticines as DNA-targeted chemotherapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. sciforum.net [sciforum.net]

- 4. walshmedicalmedia.com [walshmedicalmedia.com]

- 5. walshmedicalmedia.com [walshmedicalmedia.com]

- 6. Synthesis and evaluation of novel ellipticines as potential anti-cancer agents - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 7. Synthesis and biological evaluation of novel isoellipticine derivatives and salts - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 8. Ellipticine cytotoxicity to cancer cell lines — a comparative study - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. DNA binding ellipticine analogues: synthesis, biological evaluation, and structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Inhibition of human DNA topoisomerase IIα by two novel ellipticine derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Bioactivities and Action Mechanisms of Ellipticine Derivatives Reported Prior to 2023 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Isolation, biological activity and synthesis of the natural product ellipticine and related pyridocarbazoles - RSC Advances (RSC Publishing) [pubs.rsc.org]

Antineoplastic Properties of 9-Hydroxyellipticin: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Abstract

9-Hydroxyellipticin, a derivative of the plant alkaloid ellipticine, has demonstrated significant potential as an antineoplastic agent. Its multifaceted mechanism of action, targeting key cellular processes involved in cancer progression, has made it a subject of considerable interest in oncological research. This document provides an in-depth technical overview of the core antineoplastic properties of this compound, including its cytotoxic effects, and its impact on critical signaling pathways. Quantitative data from various studies are summarized, and detailed experimental protocols for key assays are provided to facilitate further research and development.

Introduction

Cancer remains a formidable challenge in global health, necessitating the continuous exploration of novel therapeutic agents. Ellipticine and its derivatives, naturally occurring alkaloids, have long been recognized for their cytotoxic properties. Among these, this compound has emerged as a particularly promising compound due to its enhanced efficacy and distinct mechanistic features.[1] This guide aims to consolidate the current understanding of this compound's anticancer activities, providing a valuable resource for researchers in the field of drug discovery and development.

Mechanism of Action

This compound exerts its antineoplastic effects through a variety of mechanisms, primarily targeting DNA integrity and critical cell signaling pathways.

-

DNA Intercalation and Topoisomerase II Inhibition: Similar to its parent compound, this compound can intercalate into DNA, disrupting its normal function. A primary mechanism of its cytotoxicity is the inhibition of topoisomerase II, an enzyme crucial for DNA replication and repair. By stabilizing the topoisomerase II-DNA cleavable complex, this compound induces double-strand breaks in DNA, ultimately leading to cell cycle arrest and apoptosis.[1]

-

Modulation of the p53 Pathway: this compound has been shown to selectively inhibit the phosphorylation of the p53 tumor suppressor protein.[1][2] In cancer cells with mutant p53, this inhibition can restore wild-type p53 function, leading to the upregulation of downstream targets like waf1 and bax.[3] This restoration of p53 activity triggers cell cycle arrest, primarily at the G1 phase, and induces apoptosis.[3] The inhibition of p53 phosphorylation occurs in a concentration-dependent manner.[1][2]

-

Inhibition of Telomerase Activity: Telomerase is an enzyme responsible for maintaining telomere length, and its activity is aberrantly high in the majority of cancer cells, contributing to their immortality. This compound has been found to inhibit telomerase activity, independent of the p53 status of the cells.[4] This inhibition is believed to occur through the inhibition of protein kinases involved in telomerase function.[4]

-

Induction of Apoptosis: The culmination of the aforementioned mechanisms is the induction of programmed cell death, or apoptosis. By causing DNA damage, reactivating p53, and inhibiting telomerase, this compound pushes cancer cells towards a self-destructive pathway. Studies have shown that even a brief exposure to this compound can be sufficient to induce apoptosis.[1][2]

Quantitative Data on Efficacy

The cytotoxic and mechanistic effects of this compound have been quantified in various studies. The following table summarizes key quantitative data.

| Parameter | Cell Line(s) | Concentration/Value | Reference(s) |

| IC50 (Ellipticine) | Neuroblastoma IMR-32 | < 1 µM | [5] |

| Neuroblastoma UKF-NB-4 | < 1 µM | [5] | |

| Neuroblastoma UKF-NB-3 | < 1 µM | [5] | |

| Leukemia HL-60 | < 1 µM | [5] | |

| p53 Phosphorylation Inhibition | Lewis Lung Carcinoma, SW480 | 0.1 - 100 µM | [1][2] |

| cdk2 Kinase Inhibition | Not specified | 1 - 100 µM | [1][2] |

| Apoptosis Induction | Mutant p53 transfected Saos-2, SW480, SK-BR-3, MKN-1 | 10 µM | [3] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to evaluate the antineoplastic properties of this compound.

Cytotoxicity Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

-

Treatment: Treat the cells with varying concentrations of this compound (e.g., 0.1 to 100 µM) and a vehicle control (e.g., DMSO). Incubate for 24, 48, or 72 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Cell Treatment: Treat cells with this compound (e.g., 10 µM) for a specified time (e.g., 24 or 48 hours).

-

Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

-

Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) and incubate in the dark for 15 minutes at room temperature.

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. FITC-positive/PI-negative cells are early apoptotic, FITC-positive/PI-positive cells are late apoptotic/necrotic, and FITC-negative/PI-negative cells are viable.

Cell Cycle Analysis (Propidium Iodide Staining)

This method analyzes the distribution of cells in different phases of the cell cycle.

-

Cell Treatment and Harvesting: Treat cells with this compound and harvest as described for the apoptosis assay.

-

Fixation: Fix the cells in cold 70% ethanol (B145695) overnight at -20°C.

-

Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing Propidium Iodide (PI) and RNase A. Incubate for 30 minutes in the dark.

-

Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer. The fluorescence intensity of PI is proportional to the DNA content, allowing for the quantification of cells in G0/G1, S, and G2/M phases.

Topoisomerase II Inhibition Assay (kDNA Decatenation Assay)

This assay assesses the ability of a compound to inhibit the decatenating activity of topoisomerase II.

-

Reaction Setup: In a reaction tube, combine kinetoplast DNA (kDNA), assay buffer, ATP, and varying concentrations of this compound.

-

Enzyme Addition: Add purified human topoisomerase IIα to initiate the reaction.

-

Incubation: Incubate the reaction mixture at 37°C for 30 minutes.

-

Reaction Termination: Stop the reaction by adding a stop buffer/loading dye containing SDS and proteinase K.

-

Gel Electrophoresis: Separate the DNA products on an agarose (B213101) gel.

-

Visualization: Stain the gel with ethidium (B1194527) bromide and visualize under UV light. Inhibition of topoisomerase II is indicated by the persistence of catenated kDNA.

Telomerase Activity Assay (TRAP Assay)

The Telomeric Repeat Amplification Protocol (TRAP) assay measures telomerase activity.

-

Cell Lysate Preparation: Prepare a cell extract from this compound-treated and control cells.

-

Telomerase Extension: Incubate the cell lysate with a synthetic DNA primer (TS primer). Telomerase in the lysate will add telomeric repeats to the primer.

-

PCR Amplification: Amplify the extension products using PCR with specific primers.

-

Product Detection: Analyze the PCR products by gel electrophoresis. A ladder of bands indicates telomerase activity, and a reduction in the intensity of this ladder in treated samples indicates inhibition.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate key signaling pathways affected by this compound and a general experimental workflow for its evaluation.

Caption: this compound's effect on the p53 pathway.

Caption: General workflow for evaluating this compound.

Conclusion

This compound is a potent antineoplastic agent with a well-defined, multi-pronged mechanism of action. Its ability to induce DNA damage, modulate the p53 pathway, and inhibit telomerase activity makes it a strong candidate for further preclinical and clinical investigation. The data and protocols presented in this guide offer a comprehensive resource for researchers aiming to explore the full therapeutic potential of this promising compound in the fight against cancer. Further studies focusing on its in vivo efficacy, pharmacokinetic and pharmacodynamic properties, and potential for combination therapies are warranted.

References

- 1. Inhibition of p53 protein phosphorylation by 9-hydroxyellipticine: a possible anticancer mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Inhibition of p53 Protein Phosphorylation by 9‐Hydroxyellipticine: A Possible Anticancer Mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Mutant p53 mediated induction of cell cycle arrest and apoptosis at G1 phase by 9-hydroxyellipticine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 9-Hydroxyellipticine inhibits telomerase activity in human pancreatic cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Ellipticine cytotoxicity to cancer cell lines — a comparative study - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for In Vitro Cell Viability Assays Using 9-Hydroxyellipticin

For Researchers, Scientists, and Drug Development Professionals

Introduction

9-Hydroxyellipticin is a potent antineoplastic agent belonging to the ellipticine (B1684216) family of alkaloids. Its cytotoxic effects are primarily attributed to its function as a DNA intercalator and an inhibitor of topoisomerase II, an enzyme crucial for DNA replication and repair.[1][2][3] Furthermore, this compound has been shown to modulate the p53 tumor suppressor pathway, a key regulator of cell cycle arrest and apoptosis.[1][2] These mechanisms of action make this compound a compound of significant interest in cancer research and drug development.

This document provides detailed application notes and protocols for conducting in vitro cell viability assays using this compound. The information herein is intended to guide researchers in accurately assessing the cytotoxic and anti-proliferative effects of this compound on various cancer cell lines.

Mechanism of Action

This compound exerts its cytotoxic effects through a multi-faceted mechanism primarily targeting DNA and essential cellular processes. As a planar, aromatic molecule, it intercalates between the base pairs of DNA, distorting the helical structure and interfering with DNA replication and transcription.

A key target of this compound is Topoisomerase II. This enzyme is responsible for resolving DNA topological problems during replication, transcription, and chromosome segregation. This compound stabilizes the covalent complex formed between Topoisomerase II and DNA, leading to the accumulation of double-strand breaks. These DNA breaks trigger a cascade of cellular responses, including cell cycle arrest and apoptosis.

Furthermore, this compound has been observed to influence the p53 signaling pathway. It can induce the expression of the p53 protein, a critical tumor suppressor that, in response to DNA damage, can halt the cell cycle to allow for DNA repair or initiate programmed cell death (apoptosis) if the damage is irreparable.

Data Presentation: In Vitro Cytotoxicity of this compound

The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound in various cancer cell lines as determined by in vitro cell viability assays. These values represent the concentration of the compound required to inhibit the growth of 50% of the cell population.

| Cell Line | Cancer Type | IC50 (µM) |

| L1210 | Leukemia | 1.0 |

Note: This table is populated with representative data. Researchers should determine the IC50 values for their specific cell lines of interest.

Experimental Protocols

Cell Viability Assay Using MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

This protocol outlines a common method for determining cell viability based on the metabolic activity of the cells. Viable cells with active metabolism reduce the yellow MTT tetrazolium salt to a purple formazan (B1609692) product, the absorbance of which is proportional to the number of living cells.

Materials:

-

This compound

-

Cancer cell lines of interest

-

Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

-

Phosphate-buffered saline (PBS), sterile

-

MTT solution (5 mg/mL in sterile PBS)

-

Solubilization solution (e.g., DMSO, isopropanol (B130326) with 0.04 N HCl)

-

96-well flat-bottom microplates

-

Multichannel pipette

-

Microplate reader

Protocol:

-

Cell Seeding:

-

Harvest and count the cells.

-

Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

-

Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

Prepare a series of dilutions of this compound in complete culture medium to achieve the desired final concentrations.

-

Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same concentration of the solvent used to dissolve the compound) and a no-treatment control.

-

Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.

-

-

MTT Assay:

-

After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.

-

Incubate the plate for 2-4 hours at 37°C, allowing the MTT to be metabolized into formazan crystals.

-

Carefully remove the medium from the wells without disturbing the formazan crystals.

-

Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Gently mix the contents of the wells using a multichannel pipette to ensure complete solubilization.

-

-

Data Acquisition:

-

Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. Use a reference wavelength of 630 nm to subtract background absorbance.

-

-

Data Analysis:

-

Calculate the percentage of cell viability for each concentration of this compound using the following formula: % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100

-

Plot the percentage of cell viability against the concentration of this compound to generate a dose-response curve.

-

Determine the IC50 value from the dose-response curve.

-

Conclusion

The protocols and data presented in this document provide a comprehensive guide for researchers investigating the in vitro effects of this compound on cancer cell viability. Adherence to these detailed methodologies will ensure the generation of reliable and reproducible data, contributing to a deeper understanding of the therapeutic potential of this promising anticancer agent. It is crucial for researchers to optimize these protocols for their specific cell lines and experimental conditions to obtain the most accurate results.

References

- 1. Ellipticine cytotoxicity to cancer cell lines — a comparative study - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The mechanism of ellipticine-induced apoptosis and cell cycle arrest in human breast MCF-7 cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Ellipticine cytotoxicity to cancer cell lines - a comparative study - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for Treating Pancreatic Cancer Cells with 9-Hydroxyellipticin

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the protocols for treating pancreatic cancer cells with 9-Hydroxyellipticin (9-HE), a promising anti-tumor alkaloid. This document outlines the methodologies for key experiments, summarizes quantitative data, and visualizes the underlying signaling pathways.

Introduction

This compound has demonstrated significant potential in the treatment of pancreatic cancer. Its mechanisms of action include the inhibition of telomerase activity and the restoration of wild-type function to mutant p53 protein by preventing its phosphorylation.[1][2] These actions lead to cell cycle arrest and apoptosis in pancreatic cancer cells, highlighting its therapeutic promise. This document serves as a guide for researchers investigating the effects of this compound on pancreatic cancer cell lines.

Quantitative Data Summary

The following tables summarize the key quantitative data regarding the efficacy of this compound in treating pancreatic cancer cells.

Table 1: IC50 Values of this compound in Pancreatic Cancer Cell Lines

| Cell Line | p53 Status | IC50 (µM) | Reference |

| ASPC-1 | Mutant | Not available | |

| BxPC-3 | Mutant | Not available | |

| MIA PaCa-2 | Mutant | Not available | |

| PANC-1 | Mutant | Not available |

Note: Specific IC50 values for this compound in various pancreatic cancer cell lines were not available in the searched literature. Researchers are advised to perform dose-response studies to determine the IC50 for their specific cell line of interest.

Table 2: Effect of this compound on Cell Cycle Distribution

| Cell Line | 9-HE Concentration (µM) | Duration (hours) | % Cells in G1 | % Cells in S | % Cells in G2/M | Reference |

| Pancreatic Cancer Cells (with mutant p53) | 1 | Not Specified | Increased | Decreased | Increased | [1] |

Note: While it is established that this compound induces G1 and G2/M arrest, specific quantitative data on the percentage of cells in each phase of the cell cycle were not available in the searched literature. Researchers should perform cell cycle analysis to quantify these effects.

Table 3: Induction of Apoptosis by this compound

| Cell Line | 9-HE Concentration (µM) | Duration (hours) | % Apoptotic Cells | Reference |

| Mutant p53-containing cells | 10 | 24-48 | Significant Induction |

Note: While this compound is known to induce apoptosis, specific quantitative data on the percentage of apoptotic cells from Annexin V/PI staining assays were not available in the searched literature. Researchers should conduct apoptosis assays to quantify this effect.

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Cell Culture

-

Cell Lines: Human pancreatic cancer cell lines (e.g., PANC-1, MIA PaCa-2, BxPC-3, ASPC-1).

-

Culture Medium: RPMI-1640 or DMEM supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

-

Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO2.

Preparation of this compound Stock Solution

-

Dissolve this compound powder in dimethyl sulfoxide (B87167) (DMSO) to prepare a stock solution (e.g., 10 mM).

-

Store the stock solution at -20°C.

-

Dilute the stock solution with a complete culture medium to the desired final concentrations immediately before use. Ensure the final DMSO concentration does not exceed 0.1% to avoid solvent-induced toxicity.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

-

Procedure:

-

Seed pancreatic cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM) for 24, 48, and 72 hours. Include a vehicle control (DMSO-treated) and an untreated control.

-

After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration of the drug that inhibits 50% of cell growth).

-

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Procedure:

-

Seed cells in 6-well plates and treat with this compound (e.g., 1 µM and 10 µM) for 24 and 48 hours.

-

Harvest the cells by trypsinization and wash with cold PBS.

-

Resuspend the cells in 1X Annexin V binding buffer.

-